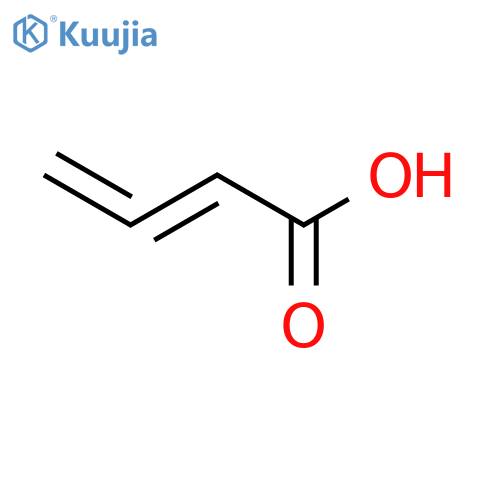Cas no 5732-10-5 (buta-2,3-dienoic acid)

buta-2,3-dienoic acid structure
商品名:buta-2,3-dienoic acid
buta-2,3-dienoic acid 化学的及び物理的性質
名前と識別子
-
- buta-2,3-dienoic acid
- methyleneacrylate;Butadiensaeure;butadienoic acid;but-2,3-dienoic acid;2,3-butadienoic acid;
- buta-2,3-dienoicacid
- AT41750
- NoName_1645
- 2,3-butadienoic acid
- InChI=1/C4H4O2/c1-2-3-4(5)6/h3H,1H2,(H,5,6
- EN300-1067093
- AKOS006380871
- 5732-10-5
- DTXSID90902403
-
- インチ: InChI=1S/C4H4O2/c1-2-3-4(5)6/h2-3H,1H2
- InChIKey: OEERVMZUZNHHHK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 84.02110
- どういたいしつりょう: 84.021129366Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 60.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- PSA: 37.30000
- LogP: 0.41210
buta-2,3-dienoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | \nEN300-1067093-5000mg |
buta-2,3-dienoic acid |
5732-10-5 | 95.0% | 5g |
$2152.0 | 2022-10-09 | |
| Enamine | EN300-1067093-500mg |
buta-2,3-dienoic acid |
5732-10-5 | 95.0% | 500mg |
$579.0 | 2022-10-09 | |
| Enamine | EN300-1067093-0.1g |
buta-2,3-dienoic acid |
5732-10-5 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
| Enamine | EN300-1067093-5.0g |
buta-2,3-dienoic acid |
5732-10-5 | 95% | 5g |
$2152.0 | 2023-06-10 | |
| Enamine | EN300-1067093-0.25g |
buta-2,3-dienoic acid |
5732-10-5 | 95% | 0.25g |
$367.0 | 2023-10-28 | |
| Aaron | AR028OE9-1g |
buta-2,3-dienoicacid |
5732-10-5 | 95% | 1g |
$1047.00 | 2025-02-16 | |
| 1PlusChem | 1P028O5X-100mg |
buta-2,3-dienoicacid |
5732-10-5 | 95% | 100mg |
$369.00 | 2023-12-16 | |
| Aaron | AR028OE9-50mg |
buta-2,3-dienoicacid |
5732-10-5 | 95% | 50mg |
$265.00 | 2025-02-16 | |
| Aaron | AR028OE9-500mg |
buta-2,3-dienoicacid |
5732-10-5 | 95% | 500mg |
$822.00 | 2025-02-16 | |
| Aaron | AR028OE9-5g |
buta-2,3-dienoicacid |
5732-10-5 | 95% | 5g |
$2984.00 | 2023-12-15 |
buta-2,3-dienoic acid 関連文献
-
1. Heterogeneous catalytic hydrogenation of allenes over supported palladium: selectivity, stereoselectivity, and regioselectivityLeslie Crombie,Peter A. Jenkins,David A. Mitchard J. Chem. Soc. Perkin Trans. 1 1975 1081
-
L. Crombie,P. A. Jenkins J. Chem. Soc. D 1969 394
-
3. 843. The reaction of sodamide with αβ-acetylenic acids and their derivativesJ. Cymerman Craig,M. Moyle J. Chem. Soc. 1963 4402
-
4. Reduction of allenes and acetylenes by catalytic and chemical methods: ‘molecular queueing’ effects in competitive hydrogenationLeslie Crombie,Peter A. Jenkins,John Roblin J. Chem. Soc. Perkin Trans. 1 1975 1099
-
S. D. Andrews,A. C. Day,R. N. Inwood J. Chem. Soc. C 1969 2443
5732-10-5 (buta-2,3-dienoic acid) 関連製品
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
